molecular formula C10H18O3 B12883541 4-(Tetrahydrofuran-2-yl)butyl acetate CAS No. 5462-48-6

4-(Tetrahydrofuran-2-yl)butyl acetate

Cat. No.: B12883541
CAS No.: 5462-48-6
M. Wt: 186.25 g/mol
InChI Key: PHRBKVUEDKYEPR-UHFFFAOYSA-N
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Description

4-(Tetrahydrofuran-2-yl)butyl acetate is an organic compound with the molecular formula C10H18O3. It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydrofuran-2-yl)butyl acetate typically involves the cyclization of 1,4-butanediol to form tetrahydrofuran, followed by esterification with acetic acid. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization and esterification processes .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient production and high yield. The use of catalysts and optimized reaction conditions are crucial for industrial synthesis to maintain product purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 4-(Tetrahydrofuran-2-yl)butyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Tetrahydrofuran-2-yl)butyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Tetrahydrofuran-2-yl)butyl acetate involves its interaction with various molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can further participate in biochemical reactions. The tetrahydrofuran ring can interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Uniqueness: 4-(Tetrahydrofuran-2-yl)butyl acetate is unique due to the presence of both the tetrahydrofuran ring and the acetate ester group, which confer distinct reactivity and applications. Its combination of cyclic ether and ester functionalities makes it versatile in various chemical and biological contexts .

Properties

CAS No.

5462-48-6

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

4-(oxolan-2-yl)butyl acetate

InChI

InChI=1S/C10H18O3/c1-9(11)12-7-3-2-5-10-6-4-8-13-10/h10H,2-8H2,1H3

InChI Key

PHRBKVUEDKYEPR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCC1CCCO1

Origin of Product

United States

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